3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
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Description
3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Chemical Transformations
- Synthesis of Tetrahydrobenzofuran Derivatives: A study by Levai et al. (2002) outlines the synthesis of tetrahydrobenzofuran derivatives through Weitz−Scheffer oxidation and dimethyldioxirane oxidation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides. These derivatives have potential applications in medicinal chemistry and drug design due to their unique structural features (Levai et al., 2002).
Biological Activities
- Antibacterial Agents: Palkar et al. (2017) designed and synthesized novel analogs with promising antibacterial activity, highlighting the potential of structurally related compounds in developing new antibacterial drugs (Palkar et al., 2017).
- Anti-Inflammatory and Analgesic Agents: Abu-Hashem et al. (2020) reported on the synthesis of novel compounds derived from visnaginone and khellinone with significant anti-inflammatory and analgesic activities. This research provides a foundation for the development of new therapeutics in pain management and inflammation control (Abu‐Hashem et al., 2020).
Chemical Properties and Applications
- Polymer Degradation Studies: Hemvichian et al. (2005) conducted a study on the thermal degradation mechanisms of polybenzoxazine model oligomers, which can offer insights into the stability and degradation pathways of related chemical structures in polymeric materials (Hemvichian et al., 2005).
Properties
IUPAC Name |
3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(2)12-28-18-7-6-14(10-17(18)23(3)20(21)25)22-19(24)13-8-15(26-4)11-16(9-13)27-5/h6-11H,12H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJELWTCPDWBFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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